molecular formula C12H11NO5S B12670404 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid CAS No. 66761-03-3

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid

Cat. No.: B12670404
CAS No.: 66761-03-3
M. Wt: 281.29 g/mol
InChI Key: FQVOHUNTVPFJNU-UHFFFAOYSA-N
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Description

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid is an organic compound with the molecular formula C12H11NO5S. It is characterized by the presence of an acetamido group, a hydroxyl group, and a sulphonic acid group attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid typically involves the acetylation of 3-hydroxynaphthalene-1-sulphonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. The use of continuous reactors and efficient purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the hydroxyl and sulfonic acid groups contribute to its solubility and reactivity. These interactions facilitate the compound’s binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
  • 3-Acetamido-4-hydroxynaphthalene-1-sulphonic acid
  • 1-Acetamido-3-hydroxynaphthalene-7-sulphonic acid

Uniqueness

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds .

Properties

CAS No.

66761-03-3

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

7-acetamido-3-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(15)6-12(11(8)5-9)19(16,17)18/h2-6,15H,1H3,(H,13,14)(H,16,17,18)

InChI Key

FQVOHUNTVPFJNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)O

Origin of Product

United States

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